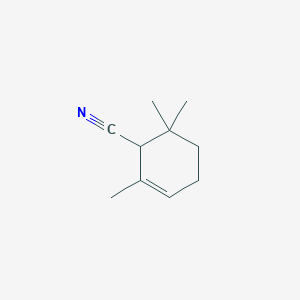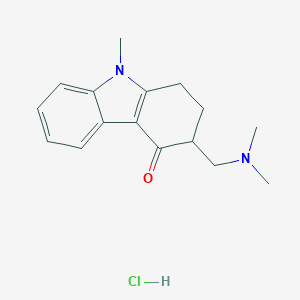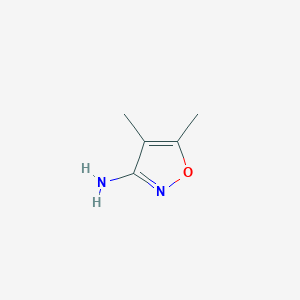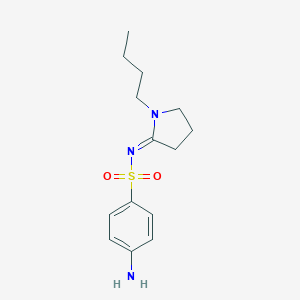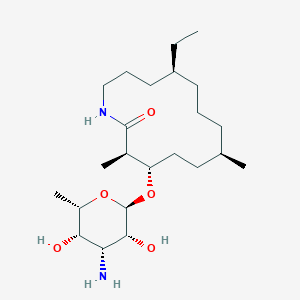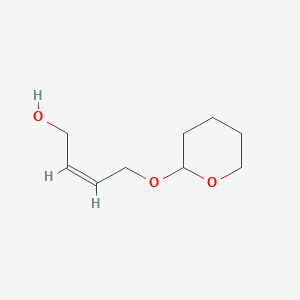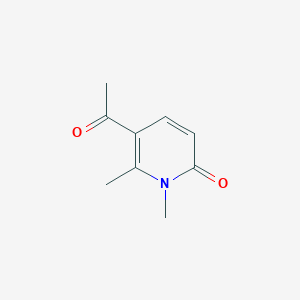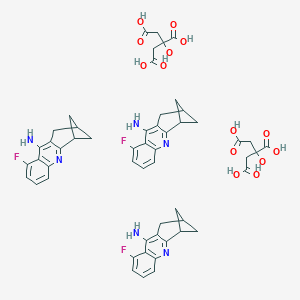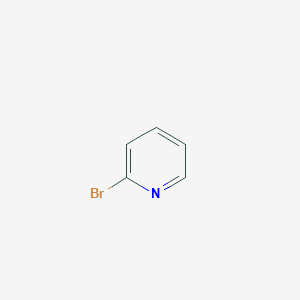
2-Amino-5-chlorobenzophénone oxime
Vue d'ensemble
Description
2-Amino-5-chlorobenzophenone oxime, also known as 2-Amino-5-chlorobenzophenone oxime, is a useful research compound. Its molecular formula is C₁₃H₁₁ClN₂O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-5-chlorobenzophenone oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-chlorobenzophenone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-chlorobenzophenone oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Technologie des cellules solaires
2-Amino-5-chlorobenzophénone oxime: a été utilisée dans la passivation de films de pérovskite pour les cellules solaires. Les groupes fonctionnels du composé, en particulier les groupes carbonyle et amino, forment des liaisons de coordination avec les ions plomb non coordonnés dans la pérovskite, réduisant les défauts de surface et la recombinaison non radiative. Cela améliore l'efficacité de conversion de puissance (PCE) et la stabilité des cellules solaires à pérovskite (PSC), avec des améliorations de PCE rapportées de 22,11 % à 24,32 % .
Synthèse pharmaceutique
Ce composé est essentiel à la synthèse des benzodiazépines, qui sont des médicaments psychoactifs ayant diverses applications thérapeutiques. Il sert d'intermédiaire clé dans la production de médicaments tels que le prazepam et le lorazépam, qui sont utilisés pour leurs propriétés anxiolytiques et sédatives .
Chimie analytique
Dans les applications analytiques, This compound est utilisée pour les tests de libération pharmaceutique, le développement de méthodes pour les analyses qualitatives et quantitatives, et les tests de contrôle qualité dans l'industrie alimentaire et des boissons .
Matériaux optiques non linéaires
Le composé présente les propriétés des matériaux optiques non linéaires organiques, qui sont essentiels au développement de dispositifs optiques capables de manipuler la lumière. Ces matériaux sont essentiels pour des applications dans les télécommunications, le traitement de l'information et l'informatique photonique .
Protection UV
Les dérivés de This compound sont largement utilisés dans les lotions solaires, offrant une protection contre les rayons UV-A et UV-B. Cette application est importante pour prévenir les dommages cutanés et réduire le risque de cancer de la peau .
Agents psychothérapeutiques
Il est également utilisé pour produire des intermédiaires pour les agents psychothérapeutiques, tels que le chlordiazépoxide et le diazépam. Ces agents sont importants pour le traitement de divers problèmes de santé mentale, notamment les troubles anxieux et l'insomnie .
Synthèse hétérocyclique
Le composé joue un rôle dans la synthèse hétérocyclique, qui est une branche de la chimie axée sur la synthèse d'hétérocycles - des composés qui contiennent une structure cyclique composée d'au moins deux éléments différents comme membres de son ou ses cycles. Les composés hétérocycliques constituent une partie importante de nombreux produits pharmaceutiques et agrochimiques .
Agents antimitotiques
Enfin, This compound et ses dérivés sont utilisés comme agents antimitotiques. Ces agents inhibent la division cellulaire, ce qui est une approche prometteuse en thérapie anticancéreuse pour empêcher la prolifération des cellules cancéreuses .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that 2-amino-5-chlorobenzophenone, a closely related compound, is used in the synthesis of benzodiazepines , which primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system.
Mode of Action
If we consider its use in the synthesis of benzodiazepines, it’s likely that the compound interacts with its targets to modulate their activity, potentially enhancing the inhibitory effects of gaba neurotransmission .
Biochemical Pathways
, benzodiazepines, which can be synthesized from related compounds, primarily affect the GABAergic system. They enhance the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability .
Result of Action
If it behaves similarly to benzodiazepines, it may enhance gabaergic inhibition, leading to effects such as sedation, muscle relaxation, and anxiolysis .
Propriétés
IUPAC Name |
(NE)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAVNCINXJNLED-DTQAZKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230398 | |
| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15185-66-7, 18097-52-4 | |
| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15185-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1E)-(2-Amino-5-chlorophenyl)phenylmethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901230398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-chlorobenzophenone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-chlorobenzophenone oxime, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4AZJ6W4EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in their structure and how does this affect their interaction with copper ions?
A1: The syn and anti isomers of 2-amino-5-chlorobenzophenone oxime differ in the orientation of the oxime group (N-OH) relative to the amino group (NH2) on the benzene ring. The anti isomer forms a stable complex with copper (II) ions, leading to a visible color change in solution []. This complex formation is not observed with the syn isomer [].
Q2: How do the spectroscopic properties of the syn and anti isomers of 2-amino-5-chlorobenzophenone oxime reflect their structural differences?
A2: The syn and anti isomers exhibit distinct spectroscopic signatures. For instance, in proton-resonance spectroscopy, the hydroxyl and amino groups of both isomers show different chemical shifts, indicating their distinct chemical environments []. Infrared spectroscopy reveals a lower frequency for the symmetric N-H stretching vibration in the anti isomer compared to the syn isomer, further supporting the presence of an intramolecular hydrogen bond in the anti form [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


